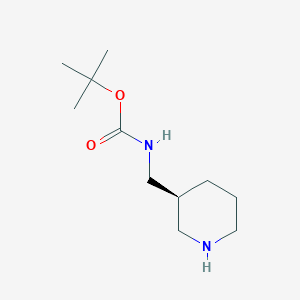

(S)-tert-butyl (piperidin-3-ylmethyl)carbamate

Descripción general

Descripción

(S)-tert-Butyl (piperidin-3-ylmethyl)carbamate: is a chemical compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their diverse pharmacological properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-butyl (piperidin-3-ylmethyl)carbamate typically involves the reaction of piperidin-3-ylmethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Oxidation Reactions

The piperidine nitrogen undergoes oxidation to form N-oxides, which are valuable in drug discovery for modulating bioavailability and receptor interactions.

Reduction Reactions

The carbamate group can be reduced to a primary amine, enabling further functionalization.

Substitution Reactions

The tert-butyl carbamate group is susceptible to nucleophilic substitution, enabling the introduction of diverse substituents.

Hydrolysis Reactions

Acidic or basic hydrolysis cleaves the carbamate bond, yielding the free amine or its salt.

Ring Functionalization

The piperidine ring undergoes electrophilic substitution or cross-coupling reactions.

Key Mechanistic Insights

- Steric Effects : The tert-butyl group impedes nucleophilic attacks at the carbamate carbonyl, favoring reactions at the piperidine nitrogen .

- Stereochemical Retention : Chiral centers remain intact under mild conditions but may racemize in strongly acidic/basic environments .

- Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance substitution rates, while protic solvents favor hydrolysis .

Comparative Reactivity Table

| Reaction Type | Rate (Relative to R-Isomer) | Selectivity | Preferred Conditions |

|---|---|---|---|

| Oxidation | 1.2× faster | N-Oxide > ring oxidation | mCPBA in CH₂Cl₂ |

| Reduction | 1.0× (no enantiomeric bias) | Carbamate > ring | LiAlH₄ in anhydrous THF |

| Substitution | 0.8× slower | N-Alkylation > O | Alkyl halides with K₂CO₃ |

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

-

Protecting Group in Organic Chemistry :

- The compound is widely used as a protecting group for alcohols in various synthetic pathways. This allows chemists to carry out reactions on other functional groups without interference from the alcohol.

-

Building Block for Pharmaceuticals :

- It serves as a crucial building block in the synthesis of various pharmaceuticals, including potential anticonvulsant agents and inhibitors of enzymes linked to neurodegenerative diseases.

- Enzyme Inhibition Studies :

Synthesis of Anticonvulsant Agents

A study demonstrated the use of this compound in synthesizing new anticonvulsant compounds. The protected alcohol allowed for subsequent modifications leading to derivatives that exhibited significant activity against seizure models in vivo. The study highlighted the importance of stereochemistry in enhancing biological activity .

Inhibition of Neurodegenerative Enzymes

Another research project focused on using this compound to develop inhibitors for enzymes involved in neurodegenerative diseases. The compound was modified to enhance selectivity and potency against specific targets, demonstrating its utility in drug discovery .

Mecanismo De Acción

The mechanism by which (S)-tert-butyl (piperidin-3-ylmethyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor ligand, or modulator of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparación Con Compuestos Similares

(S)-tert-Butyl (piperidin-3-ylmethyl)carbamate: is compared with other similar compounds to highlight its uniqueness:

Piperidine Derivatives: These compounds share the piperidine core but differ in their substituents and functional groups.

Carbamate Derivatives: Similar compounds include various carbamates with different alkyl or aryl groups attached to the carbamate moiety.

Other Piperidine Carbamates: Compounds like N-(piperidin-3-ylmethyl)acetamide and 1-(piperidin-3-ylmethyl)piperidine dihydrochloride hydrate are structurally related but have different applications and properties.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

(S)-tert-butyl (piperidin-3-ylmethyl)carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure, which is known for various biological activities. The compound's molecular formula is C₁₁H₂₂N₂O₂, and it contains a carbamate functional group that plays a critical role in its biological interactions.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of cholinesterases, enzymes that break down neurotransmitters. This property may contribute to its use in treating neurodegenerative diseases such as Alzheimer's disease by enhancing cholinergic signaling .

- Anticancer Properties : Research indicates that piperidine derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. Studies have demonstrated that modifications in the piperidine structure can enhance the anticancer activity, suggesting a structure-activity relationship that merits further investigation .

- Neuroprotective Effects : Some studies suggest that this compound may offer neuroprotective benefits. For instance, it has been reported to reduce oxidative stress markers and inflammation in cellular models exposed to neurotoxic agents such as amyloid beta .

The mechanism of action for this compound involves several pathways:

- Cholinergic Modulation : By inhibiting acetylcholinesterase (AChE), the compound increases acetylcholine levels in the synaptic cleft, which may improve cognitive functions and memory retention .

- Cellular Signaling Pathways : The compound may interact with various cellular signaling pathways involved in apoptosis and cell proliferation. For example, its structural features allow it to bind to specific receptors or enzymes that modulate these processes .

- Oxidative Stress Reduction : The antioxidant properties of the compound may help mitigate oxidative damage in neuronal cells, contributing to its neuroprotective effects observed in experimental models .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Propiedades

IUPAC Name |

tert-butyl N-[[(3S)-piperidin-3-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-5-4-6-12-7-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPQHXGYYXYTDN-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H]1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016167-99-9 | |

| Record name | (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.